molecular formula C8H5Cl3O B1586108 3-(Dichloromethyl)benzoyl chloride CAS No. 36747-51-0

3-(Dichloromethyl)benzoyl chloride

Cat. No. B1586108
CAS RN: 36747-51-0
M. Wt: 223.5 g/mol
InChI Key: RXYDVDHUAVNAND-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)benzoyl chloride, also known as DCMBC, is an organochlorine compound that has been used in the synthesis of various pharmaceuticals, pesticides, and other chemical compounds. It is a colorless liquid with a pungent odor and a melting point of 11.5°C. DCMBC has a variety of applications in the scientific research and laboratory experimentation fields, ranging from its use as a reagent in organic synthesis to its use as an analytical tool in the study of biological systems.

Scientific Research Applications

Organic Synthesis

3-(Dichloromethyl)benzoyl chloride: is a valuable reagent in organic synthesis. It serves as an acylating agent, introducing the 3-(dichloromethyl)benzoyl group into target molecules. This functionality is particularly useful in the synthesis of complex organic compounds, where it can act as a protecting group or as a precursor to more reactive species through subsequent chemical transformations .

Pharmaceutical Research

In pharmaceutical research, 3-(Dichloromethyl)benzoyl chloride is explored for its potential to modify pharmacophores, which are parts of a molecular structure that are responsible for its biological activity. By attaching the dichloromethylbenzoyl moiety to bioactive compounds, researchers can alter their properties, such as solubility, stability, and affinity for biological targets .

Material Science

This compound finds applications in material science, particularly in the development of novel polymers. It can be used to introduce dichloromethyl groups into polymer chains, which may result in materials with unique properties like enhanced thermal stability or specific interaction capabilities with other chemical substances .

Agrochemical Formulation

3-(Dichloromethyl)benzoyl chloride: is utilized in the formulation of agrochemicals. Its reactive nature allows it to be incorporated into pesticide and herbicide formulations, where it can contribute to the efficacy of the active ingredients against pests and weeds .

Chemical Research and Development

In the field of chemical R&D, this compound is often used in the study of chemical kinetics and reaction mechanisms. Its reactivity with various nucleophiles and electrophiles makes it a suitable candidate for understanding complex chemical reactions .

Analytical Chemistry

Analytical chemists use 3-(Dichloromethyl)benzoyl chloride as a derivatization agent in chromatography. It helps in the detection and quantification of compounds that are otherwise challenging to analyze due to their low reactivity or volatility .

Catalyst Design

The compound is also investigated in catalyst design, where it can be used to modify the surface of catalysts. This modification can enhance the selectivity and efficiency of catalytic processes, which is crucial in industrial chemistry applications .

Environmental Science

Lastly, in environmental science, researchers study the breakdown and interaction of 3-(Dichloromethyl)benzoyl chloride with environmental factors. Understanding its degradation pathways helps in assessing its impact on ecosystems and in designing environmentally friendly chemical processes .

properties

IUPAC Name

3-(dichloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYDVDHUAVNAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369850
Record name 3-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dichloromethyl)benzoyl chloride

CAS RN

36747-51-0
Record name 3-(Dichloromethyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036747510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dichloromethyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(DICHLOROMETHYL)BENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO91DH852P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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